molecular formula C5H9NS B12282029 (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane

(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B12282029
M. Wt: 115.20 g/mol
InChI Key: LTQBUWVDIKUNHJ-RFZPGFLSSA-N
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Description

(1R,4R)-2-thia-5-azabicyclo[221]heptane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form strong interactions with various biological molecules, potentially disrupting their normal function. This can lead to antimicrobial effects or other bioactivities. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1

InChI Key

LTQBUWVDIKUNHJ-RFZPGFLSSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1CS2

Canonical SMILES

C1C2CNC1CS2

Origin of Product

United States

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